molecular formula C10H12O4 B1592814 Methyl 2-(4-hydroxy-2-methylphenoxy)acetate CAS No. 317319-10-1

Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

Cat. No. B1592814
M. Wt: 196.2 g/mol
InChI Key: MKWKLYFKRYJIKT-UHFFFAOYSA-N
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Description

“Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” is a chemical compound with the molecular formula C10H12O4 . It is also known as "Acetic acid, 2- (4-hydroxy-2-methylphenoxy)-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI representation of the molecule is InChI=1/C10H12O4/c1-7-5-8 (11)3-4-9 (7)14-6-10 (12)13-2/h3-5,11H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” is a solid substance . It has a molecular weight of 196.2 . The boiling point of this compound is 319.4°C at 760 mmHg .

Scientific Research Applications

Crystal Structure Analysis

The compound Methyl 2-(4-hydroxy-2-methylphenoxy)acetate has been studied for its crystal structure. In a study by Lee, Ryu, and Junseong Lee (2017), the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, was analyzed, highlighting its formation and structural characteristics (Lee, Ryu, & Junseong Lee, 2017).

Synthesis and Characterization

The synthesis and characterization of derivatives of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate have been explored in scientific research. Dewangan et al. (2015) synthesized and characterized 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, derived from a starting material related to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate (Dewangan et al., 2015).

Organic Experiment Design

In the context of organic chemistry education, Methyl 2-(4-hydroxy-2-methylphenoxy)acetate has been used as a subject in experiment design. Min (2015) describes an experiment where a derivative of this compound, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, was produced through Grignard reaction, demonstrating its potential in improving students' interest and skills in scientific research (Min, 2015).

Environmental Analysis

Research by Nuhu et al. (2012) involved the development of a method for determining phenoxy herbicides in water samples, including compounds structurally similar to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate. This study underscores the relevance of such compounds in environmental analysis (Nuhu et al., 2012).

Biodegradation Research

The biodegradation process involving compounds like Methyl 2-(4-hydroxy-2-methylphenoxy)acetate has been a subject of scientific inquiry. Speranza et al. (2002) investigated the mechanism of anaerobic ether cleavage of 2-phenoxyethanol, providing insights into the biotransformation process of similar compounds (Speranza et al., 2002).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include P501 (Dispose of contents/container to an approved waste disposal plant), P270 (Do not eat, drink or smoke when using this product), and P264 (Wash thoroughly after handling), among others .

properties

IUPAC Name

methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWKLYFKRYJIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634913
Record name Methyl (4-hydroxy-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

CAS RN

317319-10-1
Record name Methyl (4-hydroxy-2-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Ji, Q Guo, Q Xue, R Kong, S Wang, K Lei, R Liu… - Molecules, 2021 - mdpi.com
GPR120 is a promising target for the treatment of type 2 diabetes (T2DM), which is activated by free fatty acids (FFAs) and stimulates the release of glucagon-like peptide-1(GLP-1). GLP-…
Number of citations: 6 www.mdpi.com
Z Li, Q Ren, X Wang, Z Zhou, L Hu, L Deng, L Guan… - Bioorganic …, 2019 - Elsevier
Based on a previously reported phenoxyacetic acid scaffold, compound 7 (HWL-088) has been identified as a superior free fatty acid receptor 1 (FFA1) agonist by comprehensive …
Number of citations: 17 www.sciencedirect.com
Z Li, Y Chen, Z Zhou, L Deng, Y Xu, L Hu, B Liu… - European Journal of …, 2019 - Elsevier
The free fatty acid receptor 1 (FFA1 or GPR40) and peroxisome proliferator-activated receptor δ (PPARδ) have attracted a lot of attention due to their role in promoting insulin secretion …
Number of citations: 41 www.sciencedirect.com

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